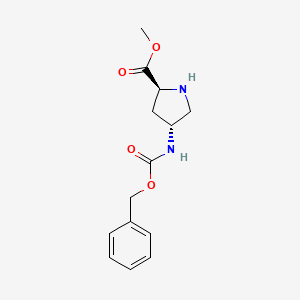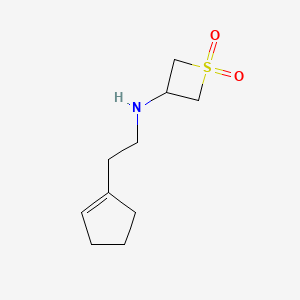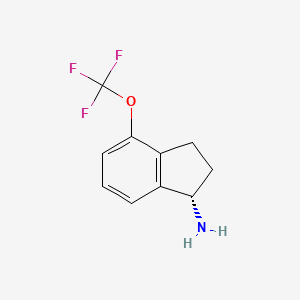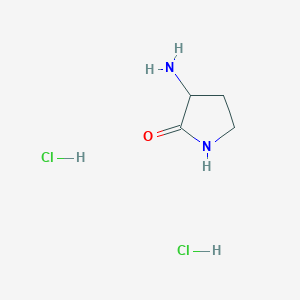
3-Aminopyrrolidin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C4H10N2O·2HCl. It is a derivative of pyrrolidinone, a five-membered lactam, and is commonly used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrrolidin-2-one dihydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives . Another approach involves the ring expansion of β-lactams or cyclopropylamides .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of specific oxidants and additives to achieve the desired product selectively .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids and other oxidized products.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidants include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and amine derivatives .
Aplicaciones Científicas De Investigación
3-Aminopyrrolidin-2-one dihydrochloride is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 3-Aminopyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 3-Aminopyrrolidine dihydrochloride
- 3-Aminopiperidin-2-one
- 4-Aminopiperidine
- 2-Aminopyridine
Comparison: 3-Aminopyrrolidin-2-one dihydrochloride is unique due to its specific structural features and reactivity. Compared to 3-Aminopyrrolidine dihydrochloride, it has a more rigid ring structure, which can influence its binding affinity and selectivity in biochemical applications. 3-Aminopiperidin-2-one and 4-Aminopiperidine have different ring sizes, affecting their chemical properties and uses. 2-Aminopyridine, while similar in some respects, has a different heterocyclic structure, leading to distinct reactivity and applications .
Propiedades
Fórmula molecular |
C4H10Cl2N2O |
|---|---|
Peso molecular |
173.04 g/mol |
Nombre IUPAC |
3-aminopyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C4H8N2O.2ClH/c5-3-1-2-6-4(3)7;;/h3H,1-2,5H2,(H,6,7);2*1H |
Clave InChI |
NSTZYOMKSDKDPM-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C1N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


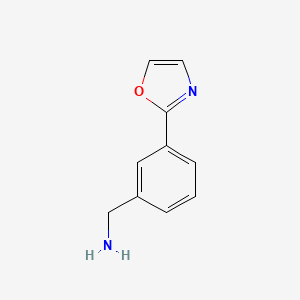
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)

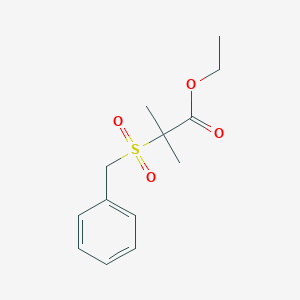
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B15222479.png)
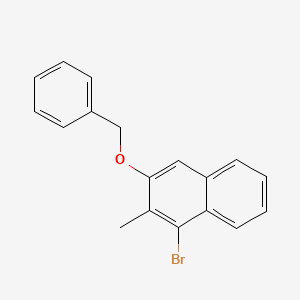

![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
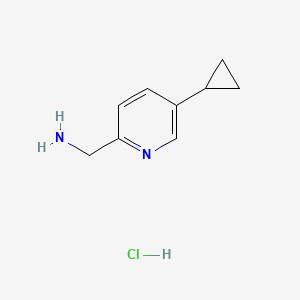
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)

